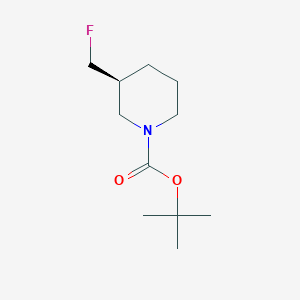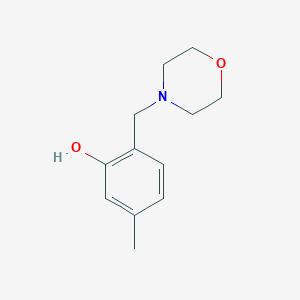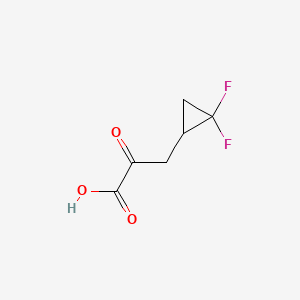
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to the picolinic acid core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid typically involves the bromination of 6-methoxy-5-(trifluoromethyl)picolinic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or alkyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A simpler derivative of pyridinecarboxylic acid without the bromine, methoxy, and trifluoromethyl groups.
Nicotinic Acid:
Isonicotinic Acid: It has a carboxyl group at the 4-position of the pyridine ring.
Uniqueness
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid is unique due to the presence of the bromine, methoxy, and trifluoromethyl groups, which impart distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H5BrF3NO3 |
|---|---|
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c1-16-6-3(8(10,11)12)2-4(9)5(13-6)7(14)15/h2H,1H3,(H,14,15) |
Clave InChI |
TUWHINWPOKORNN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1C(F)(F)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)

![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)
![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)

![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)


![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)

